

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of *trans*-Sinapaldehyde

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Compound of Interest

Compound Name: *Sinapaldehyde*

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Introduction

trans-Sinapaldehyde, a naturally occurring phenylpropanoid, is a key intermediate in the biosynthesis of sinapyl alcohol, a primary monomer of syringyl lignin in angiosperms.^[1] Its unique chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two methoxy substituents on the aromatic ring, imparts a range of interesting biological activities and makes it a molecule of significant interest in medicinal chemistry, materials science, and plant biochemistry.^{[2][3]} This technical guide provides an in-depth overview of the physical and chemical characteristics of **trans-sinapaldehyde**, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physicochemical Properties

trans-Sinapaldehyde is a solid at room temperature, appearing as a white to pale yellow crystalline powder.^{[4][5]} The key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ O ₄	[3][6]
Molecular Weight	208.21 g/mol	[2][6]
Melting Point	104-106 °C	[1][7]
Boiling Point	393.00 °C (at 760.00 mm Hg)	[4][5]
Solubility	Soluble in DMSO and Methanol.[3] Practically insoluble in water.[8]	[3][8]
logP (o/w)	1.686 (estimated)	[1][4]
pKa (acidity)	9.667	[1]
Appearance	Solid	[3]

Spectroscopic Characteristics

The structural elucidation of **trans-sinapaldehyde** is primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise arrangement of atoms within the **trans-sinapaldehyde** molecule.

¹H NMR Spectral Data: The proton NMR spectrum of a related compound, **trans-cinnamaldehyde**, shows characteristic signals for the aldehydic proton, vinylic protons, and aromatic protons.[9][10] For **trans-sinapaldehyde**, the two methoxy groups would present a singlet, and the aromatic protons would have a specific splitting pattern due to their substitution.

¹³C NMR Spectral Data: The carbon NMR spectrum of **trans-sinapaldehyde** shows distinct signals for the carbonyl carbon, the carbons of the double bond, the aromatic carbons (including those bearing the hydroxyl and methoxy groups), and the methoxy carbons. The

chemical shifts for the aldehyde and aromatic carbons are particularly informative. For instance, the C9 carbon of the aldehyde group in both coniferaldehyde and **sinapaldehyde** have coincident peaks at approximately 194 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum of trans-**sinapaldehyde** reveals the presence of key functional groups. For the related compound trans-cinnamaldehyde, characteristic absorption bands are observed for the C=O stretching of the aldehyde, the C=C stretching of the alkene, and the C-H bonds of the aromatic ring.[12][13] For trans-**sinapaldehyde**, additional bands corresponding to the O-H stretching of the phenolic hydroxyl group and the C-O stretching of the methoxy groups would be present. A representative IR spectrum for a similar compound, p-coumaraldehyde, shows a strong absorption at 1647 cm^{-1} for the carbonyl group and at 970 cm^{-1} for the trans C=C bond. [14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated system within the trans-**sinapaldehyde** molecule. The extended conjugation involving the benzene ring, the propenal side chain, and the carbonyl group results in characteristic absorption maxima. For aldehydes with a C=O group, an $n \rightarrow \pi^*$ transition is typically observed in the 270-300 nm region.[15] The presence of the conjugated system in trans-**sinapaldehyde** leads to a $\pi \rightarrow \pi^*$ transition at a longer wavelength, similar to how the absorbance maximum of mesityl oxide is shifted to 228 nm due to conjugation.[15] A study on cinnamaldehyde derivatives as potential UV filters highlights their absorption in the UVA and UVB regions.[16]

Chemical Properties and Reactivity Synthesis

trans-**Sinapaldehyde** can be synthesized through several methods, both biosynthetic and chemical.

Biosynthesis: In plants, trans-**sinapaldehyde** is a key intermediate in the lignin biosynthesis pathway. It is derived from coniferyl aldehyde through a two-step process involving hydroxylation by coniferyl aldehyde 5-hydroxylase, followed by methylation of the 5-hydroxyl group by caffeate O-methyltransferase.[1]

Chemical Synthesis: Laboratory synthesis of **trans-sinapaldehyde** can be achieved through methods such as the Rosenmund reduction of sinapic acid chloride, though this method can result in low yields.[14] A more efficient approach involves the two-carbon homologation of syringaldehyde using 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in the presence of n-butyllithium.[14][17] Another method is the reduction of p-hydroxycinnamic acid chlorides with lithium tri-t-butoxyaluminohydride.[14][17] A general patent describes the preparation of substituted trans-cinnamaldehydes from phenylpropane derivatives via oxidation.[18]

Stability and Storage

trans-Sinapaldehyde is a stable compound under standard conditions. For long-term storage, it is recommended to be kept at 2-8°C under an inert gas like nitrogen.[2] Some sources suggest storage at -20°C for long-term preservation (months to years).[19] Temperature-dependent stability studies on related cinnamaldehyde derivatives indicate an increased susceptibility to oxidative degradation at elevated temperatures.[20]

Chemical Reactivity

The chemical reactivity of **trans-sinapaldehyde** is dictated by its functional groups: the aldehyde, the phenolic hydroxyl group, and the electron-rich aromatic ring.

- **Aldehyde Group:** The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol (sinapyl alcohol), and nucleophilic addition reactions.
- **Phenolic Hydroxyl Group:** The phenolic hydroxyl group imparts antioxidant properties to the molecule, allowing it to scavenge free radicals.[3][20]
- **Electrophilic Reactivity:** As an α,β -unsaturated aldehyde, **trans-sinapaldehyde** is an electrophile that can react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[20]

Experimental Protocols

Synthesis of **trans-Sinapaldehyde** via Homologation of **Syringaldehyde**

This protocol is based on the method described by Nakatsubo and Higuchi (1974).[14][17]

Materials:

- Syringaldehyde
- 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine
- n-Butyllithium in hexane
- Anhydrous tetrahydrofuran (THF)
- Dry ice-acetone bath
- Standard glassware for inert atmosphere reactions

Procedure:

- To a flame-dried, three-necked flask equipped with a magnetic stirrer, a septum, and a nitrogen inlet, add anhydrous THF (6 ml) and 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine (5.5 mmol).
- Cool the stirred solution to -77°C using a dry ice-acetone bath.
- Slowly add n-butyllithium in hexane (6.0 mmol, 1.39 M) over a period of 30 minutes. Continue stirring for another 30 minutes, during which a yellow precipitate of the lithio anion will form.
- After an additional hour of stirring, add a solution of syringaldehyde (5.0 mmol) in anhydrous THF (6 ml) to the mixture over 15 minutes.
- Stir the solution for a further 15 minutes at -77°C.
- The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Spectroscopic Analysis

Sample Preparation for NMR:

- Dissolve a small amount of purified **trans-sinapaldehyde** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to an NMR tube.

Instrumentation for ^1H and ^{13}C NMR:

- A standard NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.
- The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Sample Preparation for IR Spectroscopy:

- For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
- Alternatively, a Nujol mull can be prepared.

Instrumentation for IR Spectroscopy:

- A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Sample Preparation for UV-Vis Spectroscopy:

- Prepare a dilute solution of **trans-sinapaldehyde** in a suitable solvent (e.g., ethanol or methanol). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically below 1.5).

Instrumentation for UV-Vis Spectroscopy:

- A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the solution over a specific wavelength range (e.g., 200-400 nm).

Visualizations

Lignin Biosynthesis Pathway

The following diagram illustrates the position of **trans-sinapaldehyde** as a key intermediate in the biosynthesis of syringyl lignin.

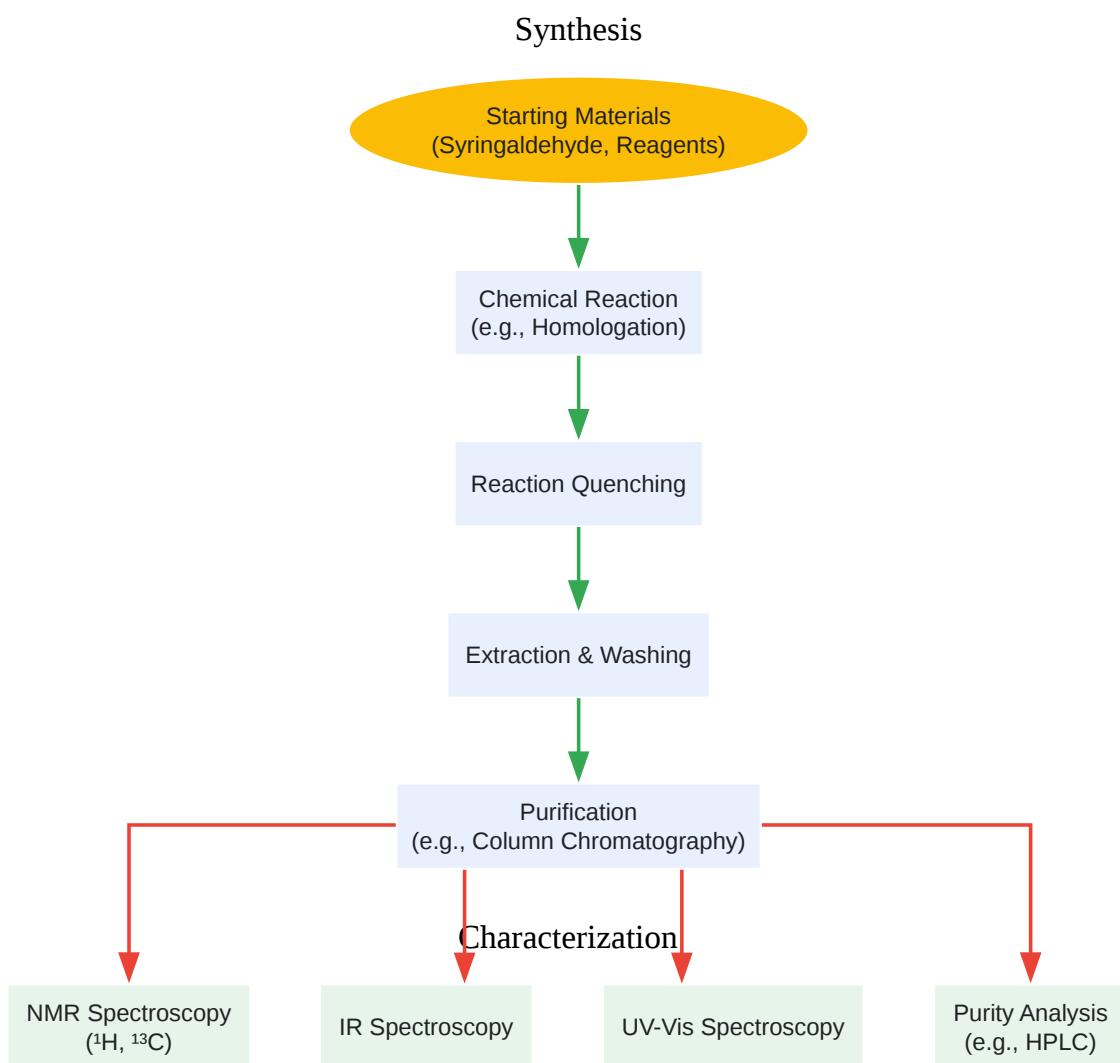


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Caption: Biosynthetic pathway of syringyl lignin from coniferyl aldehyde.

Experimental Workflow for Synthesis and Characterization

This diagram outlines a general workflow for the chemical synthesis and subsequent characterization of **trans-sinapaldehyde**.



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Caption: General workflow for synthesis and characterization of **trans-sinapaldehyde**.

Biological Activities and Applications

trans-Sinapaldehyde exhibits a range of biological activities, making it a compound of interest for drug development.

- Antioxidant Activity: The phenolic hydroxyl group enables trans-**sinapaldehyde** to act as a potent antioxidant by scavenging free radicals.[3] This activity is being explored for its potential in mitigating oxidative stress-related conditions.[20][21][22][23]
- Anti-inflammatory Activity: It has been shown to inhibit TNF- α -induced NF- κ B transcriptional activity and reduce nitric oxide production, suggesting anti-inflammatory properties.[3]
- Antimicrobial Activity: trans-**Sinapaldehyde** has demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against *Candida* species.[3][24]
- Enzyme Inhibition: It has been identified as an inhibitor of farnesyltransferase and α -glucosidase.[3]

These diverse biological activities suggest potential applications for trans-**sinapaldehyde** in pharmaceuticals, nutraceuticals, and as a scaffold for the development of new therapeutic agents. Further research into its mechanisms of action and in vivo efficacy is warranted.

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